molecular formula C13H12O5S B8340452 Thiepino[4,5-f]-1,3-benzodioxole-6-carboxylicacid,5,6,8,9-tetrahydro-8-methyl-9-oxo-,(6R,8S)-

Thiepino[4,5-f]-1,3-benzodioxole-6-carboxylicacid,5,6,8,9-tetrahydro-8-methyl-9-oxo-,(6R,8S)-

Cat. No.: B8340452
M. Wt: 280.30 g/mol
InChI Key: TYHNFFWJNWIVOY-UPONEAKYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thiepino[4,5-f]-1,3-benzodioxole-6-carboxylicacid,5,6,8,9-tetrahydro-8-methyl-9-oxo-,(6R,8S)- is a complex organic compound characterized by its unique structure, which includes a thiepino ring fused with a benzodioxole moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug design.

Properties

Molecular Formula

C13H12O5S

Molecular Weight

280.30 g/mol

IUPAC Name

(6R,8S)-8-methyl-9-oxo-5,6-dihydrothiepino[4,5-f][1,3]benzodioxole-6-carboxylic acid

InChI

InChI=1S/C13H12O5S/c1-6-12(14)8-4-10-9(17-5-18-10)2-7(8)3-11(19-6)13(15)16/h2,4,6,11H,3,5H2,1H3,(H,15,16)/t6-,11+/m0/s1

InChI Key

TYHNFFWJNWIVOY-UPONEAKYSA-N

Isomeric SMILES

C[C@H]1C(=O)C2=CC3=C(C=C2C[C@@H](S1)C(=O)O)OCO3

Canonical SMILES

CC1C(=O)C2=CC3=C(C=C2CC(S1)C(=O)O)OCO3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thiepino[4,5-f]-1,3-benzodioxole-6-carboxylicacid,5,6,8,9-tetrahydro-8-methyl-9-oxo-,(6R,8S)- typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the condensation reaction of sulfur-containing compounds with benzodioxole derivatives can lead to the formation of the thiepino ring system. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Thiepino[4,5-f]-1,3-benzodioxole-6-carboxylicacid,5,6,8,9-tetrahydro-8-methyl-9-oxo-,(6R,8S)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and substituted benzodioxole compounds .

Scientific Research Applications

Thiepino[4,5-f]-1,3-benzodioxole-6-carboxylicacid,5,6,8,9-tetrahydro-8-methyl-9-oxo-,(6R,8S)- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug design, particularly as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of novel materials and chemical intermediates.

Mechanism of Action

The mechanism of action of Thiepino[4,5-f]-1,3-benzodioxole-6-carboxylicacid,5,6,8,9-tetrahydro-8-methyl-9-oxo-,(6R,8S)- involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. The exact pathways and molecular targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thiepino[4,5-f]-1,3-benzodioxole-6-carboxylicacid,5,6,8,9-tetrahydro-8-methyl-9-oxo-,(6R,8S)- is unique due to its specific combination of the thiepino and benzodioxole rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

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